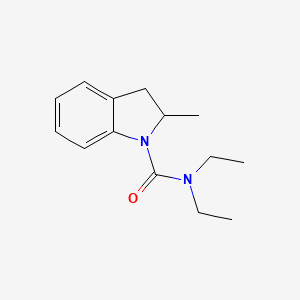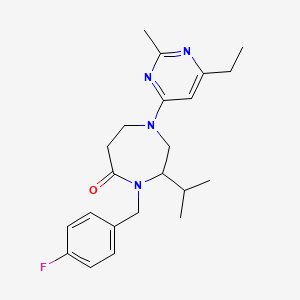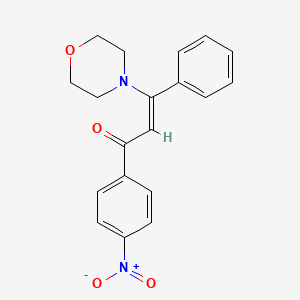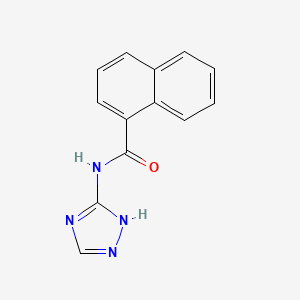![molecular formula C19H18N2O3 B5374899 2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide](/img/structure/B5374899.png)
2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the oxazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation, cancer cell growth, and microbial proliferation. It may also work by modulating certain signaling pathways in the brain that are involved in neurodegenerative disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide has a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis (cell death) in cancer cells by activating certain signaling pathways. In addition, it has been shown to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide in lab experiments is its diverse range of biological activities. It can be used to study inflammation, cancer, microbial proliferation, and neurodegenerative disorders. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
Zukünftige Richtungen
There are several future directions for research on 2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide. One direction is to study its potential as a therapeutic agent for neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more targeted therapies. Additionally, more research is needed to determine its safety and efficacy in humans.
Synthesemethoden
The synthesis of 2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide involves the reaction of 2-hydroxybenzamide with 5-methyl-2-(2-methylphenyl)-1,3-oxazole-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide as a white solid.
Wissenschaftliche Forschungsanwendungen
2-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy}benzamide has been studied for its potential in various scientific research fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, it has been studied for its potential as a therapeutic agent for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12-7-3-4-8-14(12)19-21-16(13(2)24-19)11-23-17-10-6-5-9-15(17)18(20)22/h3-10H,11H2,1-2H3,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBKCJMMYCZODDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)COC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-methyl-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]methanesulfonamide](/img/structure/B5374821.png)
![(1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-yl)methanol](/img/structure/B5374834.png)
![1-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,4-triazole](/img/structure/B5374843.png)
![methyl 4-[3-(3-chloro-4-ethoxybenzoyl)-4-hydroxy-5-oxo-1-(3-pyridinylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B5374857.png)
![4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methoxy-2H-chromen-2-one](/img/structure/B5374861.png)



![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B5374889.png)
![6-[2-(2,4-dichloro-5-nitrophenyl)vinyl]-4-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B5374894.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(4,6-dimethyl-2-oxo-2H-pyran-5-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5374903.png)

![N-{3-[5-(phenoxymethyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5374928.png)